(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride
Description
(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a thiophene ring, a sulfonyl group, and a piperidine ring
Properties
IUPAC Name |
(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2.ClH/c11-8-9-4-1-2-6-12(9)16(13,14)10-5-3-7-15-10;/h3,5,7,9H,1-2,4,6,8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWWQVKAGICTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)S(=O)(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261235-96-4 | |
| Record name | 2-Piperidinemethanamine, 1-(2-thienylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261235-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a sulfonylation reaction, where a thiophene derivative reacts with a sulfonyl chloride in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the intermediate compound with methanamine hydrochloride under specific reaction conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of lysyl oxidase (LOX), a copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix . By inhibiting LOX, the compound can potentially prevent tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
- (5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine
- Piperidine derivatives : Substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Uniqueness
(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride is unique due to its specific combination of a thiophene ring, a sulfonyl group, and a piperidine ring.
Biological Activity
(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride is a compound belonging to the class of piperidine derivatives, characterized by its unique structure that includes a thiophene ring and a sulfonyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly as an enzyme inhibitor and its applications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is C10H16N2O2S2·HCl, with a molecular weight of 271.34 g/mol. The compound's IUPAC name is (1-thiophen-2-ylsulfonylpiperidin-2-yl)methanamine hydrochloride, and its CAS number is 1261235-96-4. The compound exhibits various chemical properties that are relevant to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H16N2O2S2·HCl |
| Molecular Weight | 271.34 g/mol |
| CAS Number | 1261235-96-4 |
| IUPAC Name | (1-thiophen-2-ylsulfonylpiperidin-2-yl)methanamine hydrochloride |
The biological activity of this compound primarily involves its role as an inhibitor of lysyl oxidase (LOX) , an enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix. Inhibition of LOX has been linked to reduced tumor growth and metastasis, making this compound a candidate for cancer treatment research.
Enzyme Inhibition
Research indicates that this compound effectively inhibits LOX activity. This inhibition can lead to decreased extracellular matrix remodeling, which is significant in cancer progression. Studies have demonstrated that compounds with similar structures exhibit promising inhibitory effects on LOX, suggesting a potential therapeutic application in oncology .
Anti-inflammatory Effects
In addition to its role as a LOX inhibitor, this compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can suppress the production of pro-inflammatory cytokines and nitric oxide in cell models, indicating potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound:
- Inhibition of Tumor Growth : A study demonstrated that compounds similar to this piperidine derivative significantly inhibited tumor growth in animal models by targeting LOX activity, supporting the hypothesis that this compound could serve as a therapeutic agent in cancer treatment.
- Cytotoxicity Assessment : In cytotoxicity assays conducted on various cell lines, it was found that while some related compounds showed cytotoxic effects at higher concentrations, this compound maintained cell viability at lower concentrations, suggesting a favorable safety profile for further development .
- Anti-inflammatory Activity : Compounds derived from similar piperidine frameworks have shown significant reductions in inflammatory markers in microglial cells, indicating that this class of compounds may be effective in managing neuroinflammatory conditions .
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
